molecular formula C28H31NO5 B1667532 Bitolterol CAS No. 30392-40-6

Bitolterol

Cat. No. B1667532
CAS RN: 30392-40-6
M. Wt: 461.5 g/mol
InChI Key: FZGVEKPRDOIXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bitolterol is a prodrug of colterol . It is a beta-2-adrenergic receptor agonist . It was used to treat bronchospasms in asthma and chronic obstructive pulmonary disease (COPD) . It has a rapid onset of action (2–5 minutes) and may last up to 6–8 hours .


Synthesis Analysis

Bitolterol is a relatively selective β2-adrenoceptor agonist. Animal studies have shown a greater separation of bronchodilator and cardiovascular activities in comparison with salbutamol (albuterol) and terbutaline . The overview focuses on the stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists and summarizes the stereoselective analytical methods for the enantioseparation of racemic beta-agonists .


Molecular Structure Analysis

The molecular formula of Bitolterol is C29H35NO8S . The molecular weight is 557.7 g/mol .


Chemical Reactions Analysis

Bitolterol is a prodrug that is converted in the body to colterol, its active metabolite, which is a selective beta-2 adrenergic receptor agonist . It primarily causes bronchodilation by relaxing smooth muscle in the airways .


Physical And Chemical Properties Analysis

Bitolterol has a molecular formula of C28H31NO5 and a molar mass of 461.558 g·mol−1 . The InChI Key is HODFCFXCOMKRCG-UHFFFAOYSA-N .

Scientific Research Applications

Bitolterol as a Pro-Drug in Asthma and COPD Treatment

Bitolterol mesylate, identified as a β2-adrenergic agonist and considered a pro-drug, is activated within the lung through esterase hydrolysis to the active compound colterol. It has been proven effective as a bronchodilator in treating adult and pediatric patients with chronic stable asthma and some cases of chronic obstructive pulmonary disease (COPD) (Walker, Kradjan, & Bierman, 1985).

Bronchodilatory Effects in Asthma Therapy

Clinical trials have shown that bitolterol administered by aerosol or nebulizer leads to significant improvements in forced expiratory volume (FEV1) in adult patients with asthma. This bronchodilatory effect, characterized by increased FEV1, has a duration of action up to 8 hours in some patients (Friedel & Brogden, 2020).

Pharmacokinetics and Selective Activation in Pulmonary Tissue

Studies indicate that bitolterol, when metabolized by esterase hydrolysis, releases the active catecholamine, N-t-butylarterenol. This process predominantly occurs in the pulmonary tissue, explaining the drug's effective bronchodilation without significant cardiac side effects. The onset of action is rapid, and the bronchodilatory effect can last more than six hours, offering considerable improvement in pulmonary function (Kass & Mingo, 1980).

Metabolic Pathway and Disposition in Human and Animal Models

The metabolism and disposition of bitolterol have been studied in human and animal models. In humans, a significant portion of administered bitolterol is absorbed and retained as the intact ester in lung tissue, gradually releasing the active beta2-adrenoceptor agonist. The pharmacological activity of bitolterol is terminated through metabolism involving conjugation or 3-O-methylation (Shargel & Dorrbecker, 1976).

Comparative Studies with Other Beta-Adrenergic Agents

Bitolterol has been compared to other beta-adrenergic agents like albuterol and isoproterenol. In studies with asthmatic patients, bitolterol showed a higher mean percent increase in FEV1 over baseline for up to 8 hours post-dose, indicating a longer duration of action compared to albuterol (Orgel, Kemp, Tinkelman, & Webb, 1985).

Safety And Hazards

Stop using bitolterol and seek emergency medical attention if you experience any of the following serious side effects: an allergic reaction (difficulty breathing; closing of your throat; swelling of your lips, tongue, or face; or hives); or chest pain or irregular heartbeats .

properties

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGVEKPRDOIXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30392-41-7 (methanesulfonate salt)
Record name Bitolterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022683
Record name Bitolterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes.
Record name Bitolterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bitolterol

CAS RN

30392-40-6
Record name Bitolterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30392-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitolterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitolterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bitolterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITOLTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bitolterol
Reactant of Route 2
Reactant of Route 2
Bitolterol
Reactant of Route 3
Reactant of Route 3
Bitolterol
Reactant of Route 4
Reactant of Route 4
Bitolterol
Reactant of Route 5
Reactant of Route 5
Bitolterol
Reactant of Route 6
Reactant of Route 6
Bitolterol

Citations

For This Compound
1,180
Citations
HA Friedel, RN Brogden - Drugs, 1988 - Springer
… bitolterol in comparison with other long acting β-adrenoceptor agents, and to define the role of bitolterol … Nevertheless, bitolterol appears to be a well tolerated and relatively long acting …
Number of citations: 16 link.springer.com
SB Walker, WA Kradjan… - … : The Journal of Human …, 1985 - Wiley Online Library
… to date, bitolterol has … Bitolterol has been compared with other β 2 agents, including isoproterenol, metaproterenol and albuterol. There is no evidence for cardiotoxicity when bitolterol is …
I Kass, TS Mingo - Chest, 1980 - Elsevier
… is a summary of our experiences with bitolterol mesylate. … ) group 1 received two doses of bitolterol mesylate (700µg) and … doses of bitolterol mesylate (700µg) and one dose of bitolterol …
Number of citations: 32 www.sciencedirect.com
JL Pinnas, IL Bernstein, EE Bronsky, RK Bush… - Journal of allergy and …, 1987 - Elsevier
… Two ester groups of bitolterol protect the drug from rapid … with bitolterol have demonstrated safety and effectiveness of this drug in metered-dose and nebulizer formulations. I4 Bitolterol …
Number of citations: 3 www.sciencedirect.com
MJ Welch, JP Kemp, CW Bierman… - … asthma, allergy & …, 1989 - liebertpub.com
The objective of this study was to compare the efficacy and safety of bitolterol mesylate and isoproterenol hydrochloride, two sprays by metered-dose inhaler three times a day for 3 …
Number of citations: 3 www.liebertpub.com
HA Orgel, JP Kemp, DG Tinkelman… - Journal of allergy and …, 1985 - Elsevier
… for bitolterol than for albuterol at all test times up to 8 hr after a dose at which time 20% mean percent increase of FEV, over baseline was still present in the bitolterol-… to bitolterol that was …
Number of citations: 32 www.sciencedirect.com
SB Walker, CW Bierman, WE Pierson… - Journal of allergy and …, 1986 - Elsevier
… bitolterol mesylate aerosol (1050 μg), or isoproterenol (255 μg), or placebo in random sequence. Bitolterol … FEV 1 after exercise was 5.0% for bitolterol, 22.2% for isoproterenol, and 23.2…
Number of citations: 11 www.sciencedirect.com
CW Bierman, JP Kemp, RA Nathan… - Annals of Allergy, Asthma …, 1996 - Elsevier
… of bitolterol mesylate metered-dose inhaler; however, only one additional study has examined bitolterol … OBJECTIVE: To establish the safety and effectiveness of bitolterol mesylate …
Number of citations: 1 www.sciencedirect.com
RA Nathan, IL Bernstein, EA Bronsky, RK Bush… - Journal of allergy and …, 1987 - Elsevier
This study of 183 ambulatory patients with steroid-dependent asthma was conducted to evaluate the efficacy and safety of nebulized bitolterol mesylate solution (0.2%) compared to …
Number of citations: 2 www.sciencedirect.com
JP Kemp, P Chervinsky, HA Orgel, EO Meltzer… - Journal of allergy and …, 1984 - Elsevier
… a new long-acting beta 2 -agonist, bitolterol mesylate, given as metered-dose aerosol in … bitolterol with those of sustained-release theophylline alone and of the combination of bitolterol …
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.